

Application Notes and Protocols: Indium-Mediated Propargylation in Aqueous Media

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Compound of Interest

Compound Name: Propargyl bromide

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Introduction

Indium-mediated propargylation has emerged as a powerful and environmentally benign method for the formation of carbon-carbon bonds in organic synthesis. The remarkable tolerance of indium to aqueous media allows these reactions to be conducted under "green" conditions, avoiding the need for anhydrous organic solvents and inert atmospheres.^{[1][2][3]} This unique characteristic, coupled with high reactivity and functional group tolerance, makes indium-mediated propargylation a valuable tool in the synthesis of complex molecules, including intermediates for drug development.^{[1][3]}

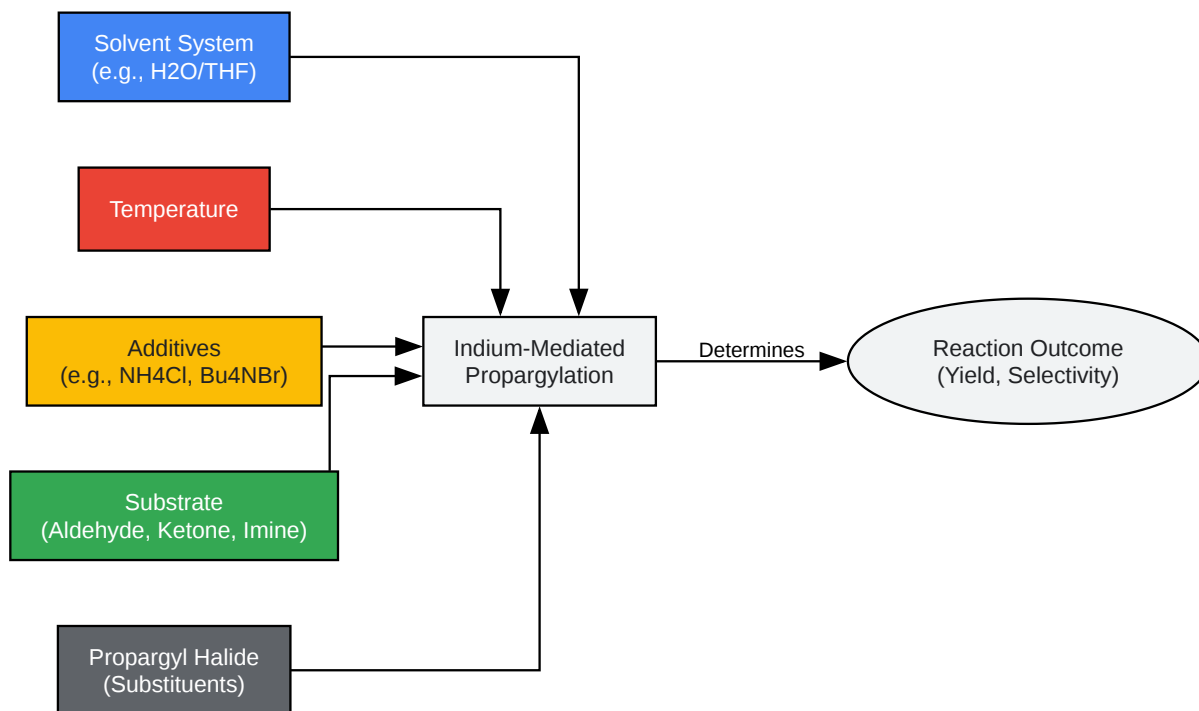
This document provides detailed application notes and experimental protocols for performing indium-mediated propargylation of carbonyl compounds and imines in aqueous media, leading to the synthesis of homopropargylic alcohols and amines, respectively.

Reaction Mechanism and Influencing Factors

The indium-mediated propargylation of carbonyl compounds in aqueous media is believed to proceed through the formation of an organoindium intermediate. This intermediate can exist in equilibrium between a propargylic and an allenic form. The reaction with an electrophile, such as an aldehyde or ketone, can then yield either the homopropargyl alcohol or the allenic alcohol. The regioselectivity of the reaction is influenced by factors such as the solvent, temperature, and the nature of the substituents on the propargyl halide and the electrophile.

Several studies suggest that the reaction can also proceed via a single electron transfer (SET) mechanism. Furthermore, in the presence of strong Lewis acids, an S_N1-type reaction involving a propargylic cation intermediate has been proposed.[4][5]

Factors Influencing the Reaction



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Caption: Factors influencing indium-mediated propargylation.

Data Presentation

Table 1: Indium-Mediated Propargylation of Aldehydes and Ketones

Entry	Carbon yl Compo und	Proparg yl Halide	Solvent	Additive	Product	Yield (%)	Referen ce
1	Benzalde hyde	Propargyl bromide	H ₂ O/THF (1:1)	-	1-Phenyl- 3-butyn- 1-ol	95	[6]
2	4- Chlorobe nzaldehy de	Propargyl bromide	H ₂ O/THF (2:1)	-	1-(4- Chloroph enyl)-3- butyn-1- ol	92	[7]
3	Cyclohex anone	Propargyl bromide	H ₂ O/THF (1:1)	-	1- Propargyl cyclohex an-1-ol	85	[6]
4	Acetophe none	Propargyl bromide	H ₂ O/THF (1:1)	-	2-Phenyl- 4-pentyn- 2-ol	88	[6]
5	Phenylgl yoxal	1- Bromobu t-2-yne	H ₂ O/THF (5:1)	NH ₄ Cl	syn-1,2- Diphenyl- 3,4- pentadie n-1,2-diol	75	[8]

Note: Yields are for isolated products. Reaction conditions may vary slightly between different literature sources.

Table 2: Indium-Mediated Propargylation of Imines

Entry	Imine	Propargyl Halide	Solvent	Additive	Product	Yield (%)	Reference
1	N-Benzylidene-aniline	Propargyl bromide	H ₂ O/THF (1:2)	Bu ₄ NBr	N-(1-Phenyl-2-propynyl) aniline	85	[7]
2	N-Benzylidene-methylamine	Propargyl bromide	H ₂ O/THF (1:2)	Bu ₄ NBr	N-Methyl-N-(1-phenyl-2-propynyl) amine	82	[7]
3	N-(4-Methoxybenzylidene)aniline	Propargyl bromide	H ₂ O/THF (1:2)	Bu ₄ NBr	N-(1-(4-Methoxyphenyl)-2-propynyl) aniline	88	[7]
4	N-(4-Chlorobenzylidene)aniline	Propargyl bromide	H ₂ O/THF (1:2)	Bu ₄ NBr	N-(1-(4-Chlorophenyl)-2-propynyl) aniline	80	[7]

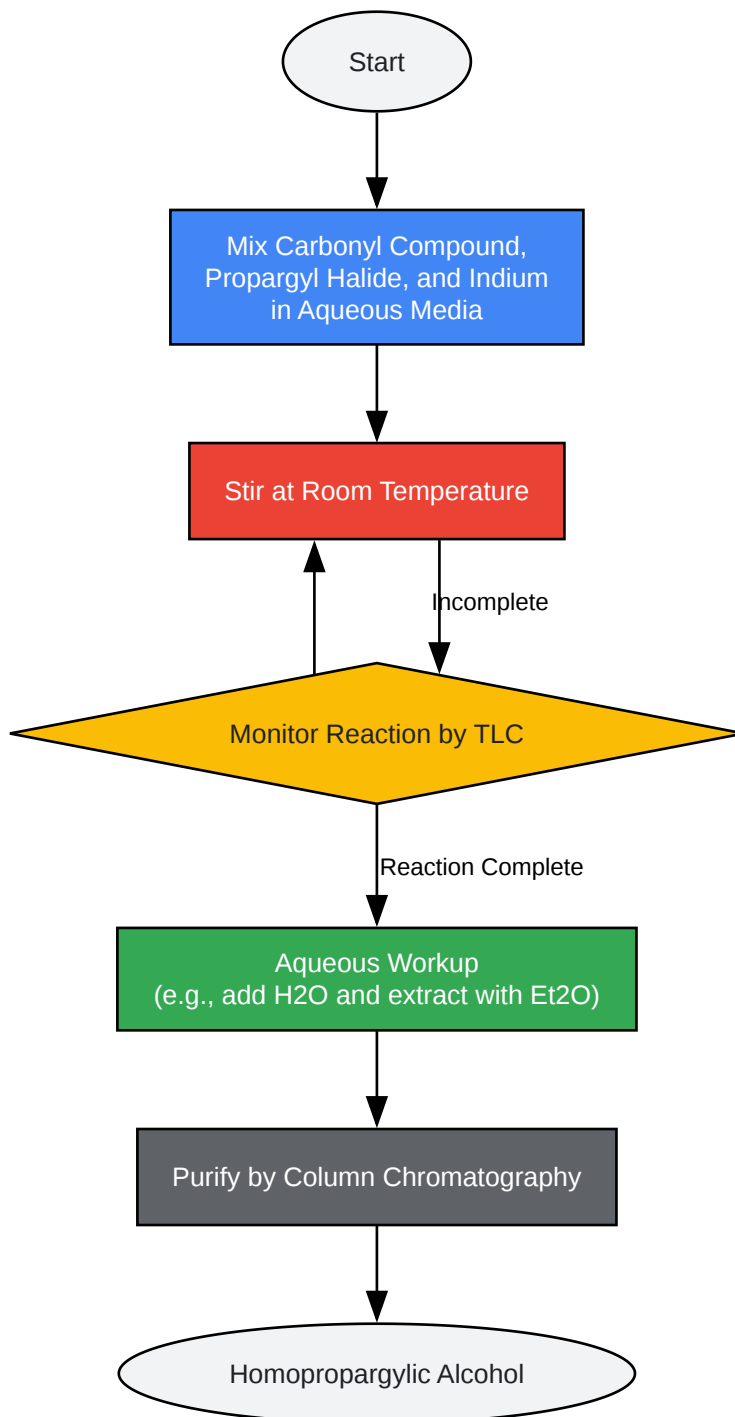
Note: The use of an additive like tetrabutylammonium bromide (Bu₄NBr) was found to be crucial for the successful propargylation of imines.[7]

Experimental Protocols

Protocol 1: General Procedure for the Indium-Mediated Propargylation of Carbonyl Compounds

This protocol provides a general method for the synthesis of homopropargylic alcohols from aldehydes and ketones.

Experimental Workflow for Carbonyl Propargylation



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Caption: General workflow for carbonyl propargylation.

Materials:

- Aldehyde or Ketone (1.0 mmol)
- **Propargyl bromide** (80% in toluene, 1.5 mmol)
- Indium powder (1.0 mmol)
- Solvent (e.g., Tetrahydrofuran (THF) and Water, 1:1 mixture, 10 mL)
- Diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Round-bottom flask
- Magnetic stirrer and stir bar
- Thin-layer chromatography (TLC) plates

Procedure:

- To a round-bottom flask, add the carbonyl compound (1.0 mmol), the chosen solvent system (e.g., 10 mL of a 1:1 THF/water mixture), and indium powder (1.0 mmol).
- Add **propargyl bromide** (1.5 mmol) to the stirring mixture at room temperature.
- Stir the reaction mixture vigorously at room temperature and monitor the progress of the reaction by TLC.
- Upon completion of the reaction (typically 1-4 hours), quench the reaction by adding 10 mL of water.
- Extract the aqueous layer with diethyl ether (3 x 15 mL).

- Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution (10 mL) and brine (10 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to afford the desired homopropargylic alcohol.

Protocol 2: General Procedure for the Indium-Mediated Propargylation of Imines

This protocol describes a general method for the synthesis of homopropargylic amines from imines. The addition of a phase-transfer catalyst is essential for this transformation.^[7]

Materials:

- Imine (1.0 mmol)
- **Propargyl bromide** (80% in toluene, 1.5 mmol)
- Indium powder (1.0 mmol)
- Tetrabutylammonium bromide (Bu₄NBr) (0.1 mmol)
- Solvent (e.g., Tetrahydrofuran (THF) and Water, 2:1 mixture, 15 mL)
- Diethyl ether
- Water
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Round-bottom flask

- Magnetic stirrer and stir bar
- Thin-layer chromatography (TLC) plates

Procedure:

- In a round-bottom flask, combine the imine (1.0 mmol), indium powder (1.0 mmol), and tetrabutylammonium bromide (0.1 mmol) in the solvent system (e.g., 15 mL of a 2:1 THF/water mixture).
- To this stirring suspension, add **propargyl bromide** (1.5 mmol) dropwise at room temperature.
- Continue stirring the mixture at room temperature and monitor the reaction's progress using TLC.
- Once the starting imine is consumed (typically 2-6 hours), add 15 mL of water to the reaction mixture.
- Extract the product into diethyl ether (3 x 20 mL).
- Combine the organic layers and wash with brine (15 mL).
- Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
- Purify the resulting crude product by flash column chromatography on silica gel to yield the pure homopropargylic amine.

Conclusion

The indium-mediated propargylation in aqueous media represents a significant advancement in sustainable organic synthesis. Its operational simplicity, high yields, and tolerance for a wide range of functional groups make it an attractive methodology for academic and industrial researchers. The protocols and data presented herein provide a solid foundation for the application of this powerful reaction in the synthesis of valuable propargylated compounds.

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